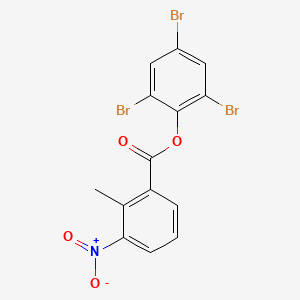
3-anilino-1-(4-methylphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is commonly referred to as AMP and has been studied extensively due to its potential applications in scientific research. The compound has a unique structure that makes it an attractive candidate for various biological studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 3-anilino-1-(4-methylphenyl)-2-propen-1-one is based on its ability to inhibit enzymes by binding to their active sites. The compound has been shown to interact with the copper ions present in the active site of tyrosinase, thereby inhibiting its activity. This leads to a decrease in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-1-(4-methylphenyl)-2-propen-1-one has various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the development of anti-aging agents. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.
实验室实验的优点和局限性
One of the main advantages of using 3-anilino-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are various future directions for research on 3-anilino-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of skin whitening agents based on the compound's ability to inhibit tyrosinase. Another potential direction is the development of anti-aging agents based on the compound's antioxidant activity. Additionally, the compound's antimicrobial activity makes it a potential candidate for the development of antibacterial agents. Further studies are needed to explore these potential applications fully.
Conclusion:
In conclusion, 3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound with various potential applications in scientific research. The compound's unique structure and mechanism of action make it an attractive candidate for various studies, including its biochemical and physiological effects and future directions for research. Further studies are needed to fully explore the potential applications of this compound.
合成方法
The synthesis of 3-anilino-1-(4-methylphenyl)-2-propen-1-one can be achieved through different methods. One of the most common methods involves the reaction of aniline, 4-methylacetophenone, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.
科学研究应用
3-anilino-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most promising applications is its ability to act as an inhibitor of various enzymes, including tyrosinase, which is involved in the production of melanin. This makes the compound a potential candidate for the development of skin whitening agents.
属性
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-9-14(10-8-13)16(18)11-12-17-15-5-3-2-4-6-15/h2-12,17H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYIBPDPOTVSC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5035199.png)
![N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5035222.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)

![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)